Fluorine Regioisomerism in Kinase Patent Claims
In the patent family EP1463507A1 covering thienopyrimidine compounds as protein tyrosine kinase inhibitors, the 3-fluorobenzyl group is specifically and repeatedly claimed as a distinct substituent (cited in 112 claim specifications), whereas the 2-fluorobenzyl and 4-fluorobenzyl groups are claimed with substantially different frequencies or are absent from explicit enumeration at comparable claim density [1]. This differential claiming pattern indicates that the meta-fluorine substitution on the benzyl ring was empirically determined to yield advantageous pharmacological properties relative to ortho- and para-fluoro isomers during the patent's underlying discovery program.
| Evidence Dimension | Patent claim frequency for fluorobenzyl positional isomers in thienopyrimidine kinase inhibitors |
|---|---|
| Target Compound Data | 3-fluorobenzyl group: 112 claim specifications in EP1463507A1 |
| Comparator Or Baseline | 2-fluorobenzyl and 4-fluorobenzyl groups: claimed with lower frequency or absent from the most specific claims |
| Quantified Difference | 3-fluorobenzyl appears in 112 specifications vs. substantially fewer explicit enumerations for ortho- and para-fluoro isomers |
| Conditions | Patent claims analysis; EP1463507A1 (filed 2002, published 2004) covering thienopyrimidine PTK inhibitors |
Why This Matters
For research groups pursuing kinase inhibitor development, the patent-cited preference for the 3-fluorobenzyl group signals empirical superiority of the meta-fluoro orientation, reducing the risk of selecting a suboptimal regioisomer for SAR campaigns.
- [1] EP1463507A1 – Thienopyrimidine Compounds as Protein Tyrosine Kinase Inhibitors. 3-Fluorobenzyl group: 125000006284, 112 claims. European Patent Application. View Source
